

# An In-depth Technical Guide to Diphenylborinic Anhydride: Discovery and History

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## Compound of Interest

Compound Name: *Diphenylborinic anhydride*

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## Introduction

**Diphenylborinic anhydride**, also known as oxybis(diphenylborane) or tetraphenyldiboroxane, is a versatile organoboron compound with a rich history intertwined with the development of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, the evolution of its synthesis, its key chemical and physical properties, and its applications, particularly in the realm of drug discovery and development.

## Physicochemical Properties and Data

**Diphenylborinic anhydride** is a white to off-white solid that is sensitive to moisture. Its key physicochemical properties are summarized in the table below. This data is compiled from various commercial suppliers and literature sources.

Property	Value	Citations
Molecular Formula	C <sub>24</sub> H <sub>20</sub> B <sub>2</sub> O	[1][2]
Molecular Weight	346.04 g/mol	[1][2]
CAS Number	4426-21-5	[1][2]
Melting Point	135-140 °C	[1]
Appearance	White to off-white solid	
Solubility	Soluble in many organic solvents, reacts with water.	
Synonyms	Oxybis(diphenylborane), Tetraphenyldiboroxane	[1][2]

## The Historical Journey of Discovery and Synthesis

The story of **diphenylborinic anhydride** is intrinsically linked to the broader history of organoboron chemistry. While a definitive "discovery" paper for the anhydride itself is not readily apparent, its existence and synthesis are a direct consequence of the pioneering work on boronic and borinic acids.

### Early Foundations: The Grignard Reaction Approach

The groundwork for the synthesis of arylboron compounds was laid in the early 20th century. In 1909, E. Khotinsky and M. Melamed published their seminal work on the reaction of Grignard reagents with borate esters. This provided a general and accessible route to boronic acids, which are the precursors to borinic acids and their anhydrides.

### The Emergence of Diphenylborinic Acid and its Anhydride

In the mid-20th century, researchers began to explore the synthesis and properties of specific diarylborinic acids. R. Neu, in 1954, investigated diphenylborinic acid and its derivatives. A significant contribution came in 1961 from Zimmerman, Weidmann, and Chremos, who detailed the preparation and, importantly, the stable storage of diphenylborinic acid and its anhydride.

They noted the challenges in obtaining the pure anhydride and proposed a reliable method involving the synthesis of an amino alcohol ester intermediate, drawing upon the earlier work of Snyder et al. (1942) and Letsinger and Remes (1955). This indirect approach highlights the inherent propensity of borinic acids to dehydrate and form the corresponding anhydride.

The formation of **diphenylborinic anhydride** from diphenylborinic acid is a dehydration reaction, as illustrated below:

Caption: Dehydration of diphenylborinic acid to form **diphenylborinic anhydride**.

## Experimental Protocols: A Historical Perspective

The following sections provide an overview of the key synthetic methodologies that have been employed for the preparation of diphenylborinic acid and, by extension, its anhydride. It is important to note that accessing the full, detailed experimental procedures from the original early 20th-century publications can be challenging. The protocols described here are based on the available information and later interpretations of these foundational methods.

### The Grignard Reagent Method (Based on Khotinsky and Melamed, 1909)

This foundational method involves the reaction of a phenyl Grignard reagent with a trialkyl borate.

Reaction Scheme:

Caption: Synthesis of diphenylborinic acid via the Grignard reaction.

Methodology:

- A solution of phenylmagnesium bromide in a suitable ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.
- The Grignard solution is cooled to a low temperature (typically below 0 °C).
- A solution of a trialkyl borate (e.g., trimethyl borate or triethyl borate) in the same solvent is added dropwise to the Grignard solution with vigorous stirring.

- The reaction mixture is allowed to warm to room temperature and stirred for a specified period.
- The reaction is quenched by the careful addition of an aqueous acid (e.g., dilute sulfuric acid or hydrochloric acid).
- The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
- The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure to yield crude diphenylborinic acid.
- The crude diphenylborinic acid can be purified by recrystallization. The anhydride is often formed upon heating or standing.

## The Aminoethyl Ester Method (Based on Zimmerman et al., 1961)

This method provides a more stable intermediate, the 2-aminoethyl ester of diphenylborinic acid, which can be readily purified and subsequently hydrolyzed to the pure acid or anhydride.

Workflow:



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Caption: Workflow for the synthesis of pure **diphenylborinic anhydride** via the 2-aminoethyl ester intermediate.

Methodology:

- Crude diphenylborinic acid is prepared using a method such as the Grignard reaction.
- The crude acid is dissolved in a suitable solvent and treated with 2-aminoethanol.
- The resulting 2-aminoethyl diphenylborinate precipitates and can be collected by filtration.

- The ester is purified by recrystallization.
- The purified ester is then subjected to controlled hydrolysis to yield pure diphenylborinic acid, which can be converted to the anhydride.

## Applications in Drug Discovery and Development

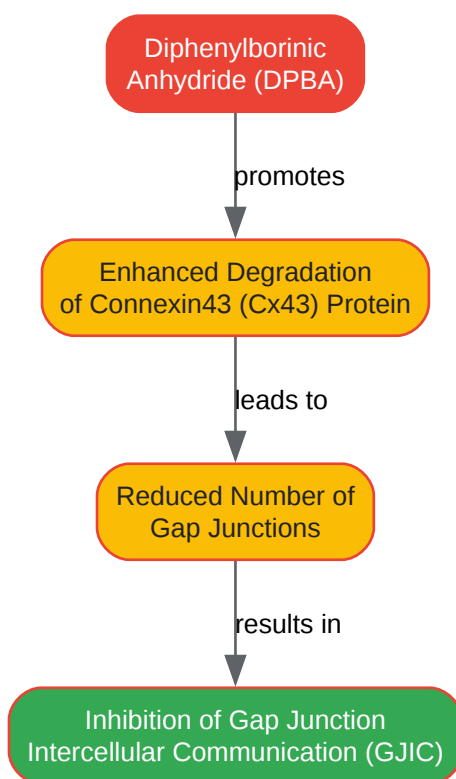
While not a therapeutic agent itself, **diphenylborinic anhydride** and its derivatives have found utility in medicinal chemistry and chemical biology, primarily as research tools and as scaffolds for the development of bioactive molecules.

### Role as a Gap Junction Modulator

**Diphenylborinic anhydride** is recognized as an analogue of 2-aminoethoxydiphenyl borate (2-APB), a well-known modulator of intracellular calcium signaling and a blocker of gap junction channels.<sup>[3][4]</sup> Gap junctions are intercellular channels that allow for direct communication between adjacent cells and are implicated in a variety of physiological and pathological processes.

Studies have shown that **diphenylborinic anhydride** can inhibit gap junction communication. For instance, it has been demonstrated to decrease dye coupling in cells expressing connexin43 (Cx43), a major gap junction protein.<sup>[3]</sup> The proposed mechanism involves an enhanced degradation of the Cx43 protein, leading to a reduction in the number of functional gap junctions on the cell membrane.<sup>[3]</sup>

The signaling pathway affected by **diphenylborinic anhydride** in the context of gap junction modulation can be simplified as follows:



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Caption: Proposed mechanism of gap junction inhibition by **diphenylborinic anhydride**.

This activity makes **diphenylborinic anhydride** a useful tool for studying the role of gap junctions in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

## Use in the Synthesis of Bioactive Molecules

The diphenylboron moiety is a key structural feature in a range of synthetic compounds with interesting biological activities. The ability of the boron atom to engage in reversible covalent interactions with biological nucleophiles has made it an attractive pharmacophore in drug design. While specific drugs containing the intact **diphenylborinic anhydride** structure are not common, the diphenylboron core serves as a valuable building block.

The development of derivatives of 2-APB, for which **diphenylborinic anhydride** is a close analogue, has been an active area of research. These efforts aim to create more potent and selective inhibitors of store-operated calcium entry (SOCE) and other ion channels, which are important targets in cancer and other diseases.<sup>[5][6]</sup> Structure-activity relationship (SAR)

studies on 2-APB analogues have revealed that modifications to the phenyl rings can significantly impact their biological activity and selectivity.[6]

## Analytical Applications

**Diphenylborinic anhydride** is also used as a derivatizing agent in analytical chemistry. It reacts with  $\alpha$ -amino acids to form fluorescent boroxazolidone derivatives, enabling their sensitive detection and quantification.[1][7] This application is valuable in various research areas, including proteomics and metabolomics.

## Conclusion

**Diphenylborinic anhydride** has a history that mirrors the progression of organoboron chemistry. From its origins in the early explorations of Grignard reactions with borates to its more refined synthesis via stable intermediates, it has become a readily available and useful compound. While its direct application in pharmaceuticals is limited, its role as a research tool for studying gap junction communication and as a structural motif in the design of novel bioactive molecules underscores its continued importance for researchers, scientists, and drug development professionals. The unique properties of the diphenylboron moiety ensure that it will remain a subject of interest in the ongoing quest for new therapeutic agents and a deeper understanding of biological processes.

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